molecular formula C17H29ClN2O B15142040 Etidocaine-d9 (hydrochloride)

Etidocaine-d9 (hydrochloride)

Cat. No.: B15142040
M. Wt: 321.9 g/mol
InChI Key: LMWQQUMMGGIGJQ-MNXFEGQBSA-N
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Description

Etidocaine-d9 (hydrochloride) is a deuterated form of etidocaine hydrochloride, a long-acting local anesthetic used primarily during surgical procedures and labor. The compound is characterized by the substitution of hydrogen atoms with deuterium, which can be useful in various research applications, particularly in the study of metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etidocaine-d9 (hydrochloride) involves the deuteration of etidocaine. The process typically starts with the preparation of the parent compound, etidocaine, which is then subjected to deuteration. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the molecule. The final product is then converted into its hydrochloride salt form .

Industrial Production Methods

Industrial production of Etidocaine-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Etidocaine-d9 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of etidocaine, such as N-oxides, amines, and halogenated compounds .

Scientific Research Applications

Etidocaine-d9 (hydrochloride) is extensively used in scientific research due to its unique properties:

Mechanism of Action

Etidocaine-d9 (hydrochloride) exerts its effects by stabilizing the neuronal membrane. It inhibits the ionic fluxes required for the initiation and conduction of nerve impulses, thereby providing local anesthesia. The compound primarily targets sodium ion channels on the nerve membrane, reducing the passage of sodium ions and blocking nerve impulse generation and conduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etidocaine-d9 (hydrochloride) is unique due to its deuterated form, which provides advantages in research applications, particularly in studying metabolic stability and pharmacokinetics. The deuterium atoms make the compound more resistant to metabolic degradation, offering more accurate and prolonged study periods .

Properties

Molecular Formula

C17H29ClN2O

Molecular Weight

321.9 g/mol

IUPAC Name

2-[ethyl(propyl)amino]-N-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenyl]butanamide;hydrochloride

InChI

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H/i4D3,5D3,9D,10D,11D;

InChI Key

LMWQQUMMGGIGJQ-MNXFEGQBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])NC(=O)C(CC)N(CC)CCC)C([2H])([2H])[2H])[2H].Cl

Canonical SMILES

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl

Origin of Product

United States

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